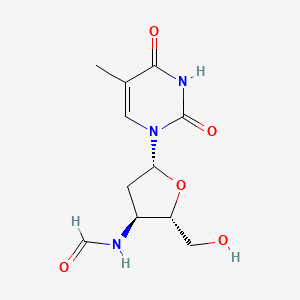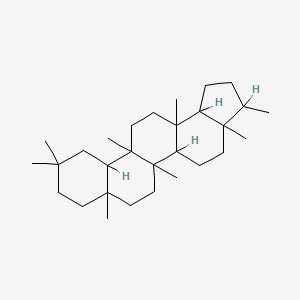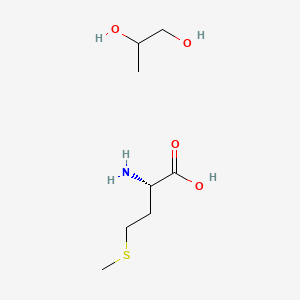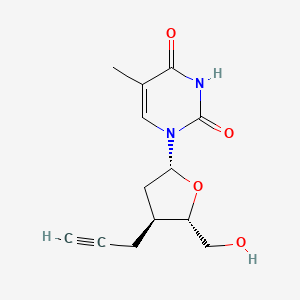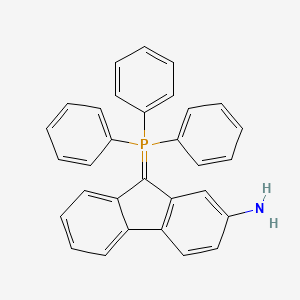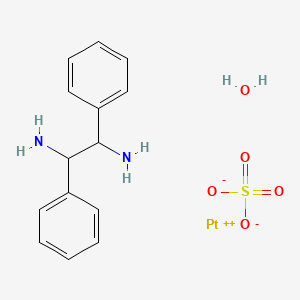
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N')(sulfato(2-)-O)-, (SP-4-4-(R*,S*))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- is a coordination complex featuring platinum as the central metal atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this platinum complex typically involves the reaction of platinum salts with 1,2-diphenyl-1,2-ethanediamine and sulfate ions under controlled conditions. The reaction is often carried out in an aqueous medium, with careful control of pH and temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions
This platinum complex can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The complex can be reduced, often using hydrogen or other reducing agents.
Substitution: Ligands in the complex can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other ligands like chloride or ammonia under controlled pH and temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction typically results in lower oxidation state complexes.
科学研究应用
Chemistry
In chemistry, this platinum complex is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology and Medicine
In biology and medicine, this compound has potential applications in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
Industrially, this platinum complex is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of chemical processes.
作用机制
The mechanism of action of this platinum complex involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts cellular processes, ultimately leading to cell death.
相似化合物的比较
Similar Compounds
Cisplatin: Another platinum-based compound used in cancer treatment.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: A platinum compound with a distinct ligand configuration used in chemotherapy.
Uniqueness
Compared to these similar compounds, Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- offers unique structural features that may enhance its selectivity and efficacy in various applications. Its specific ligand arrangement provides distinct chemical properties that can be leveraged in both research and industrial contexts.
属性
CAS 编号 |
80658-04-4 |
|---|---|
分子式 |
C14H18N2O5PtS |
分子量 |
521.5 g/mol |
IUPAC 名称 |
1,2-diphenylethane-1,2-diamine;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/C14H16N2.H2O4S.H2O.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-5(2,3)4;;/h1-10,13-14H,15-16H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2 |
InChI 键 |
DBBMMANAMKJWJS-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


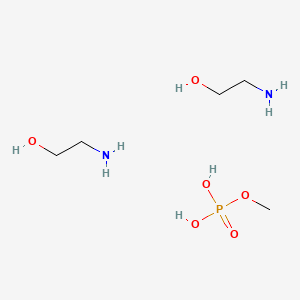
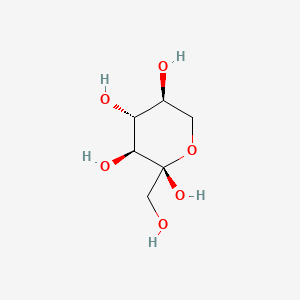
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
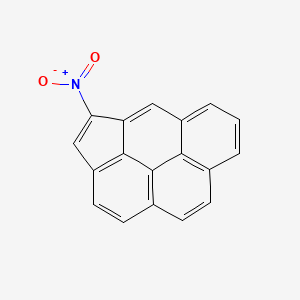
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
